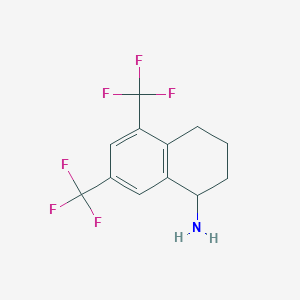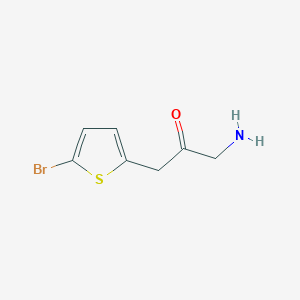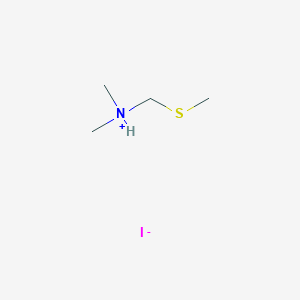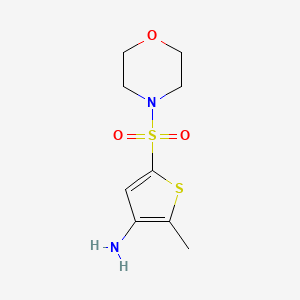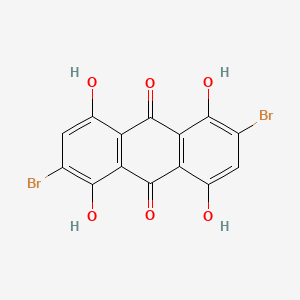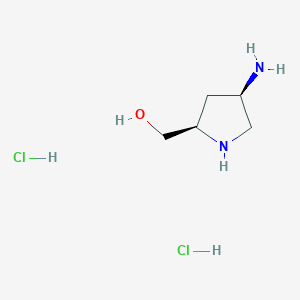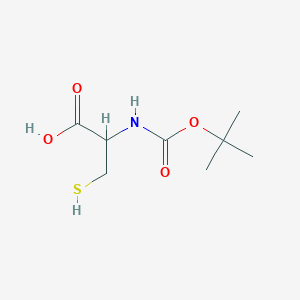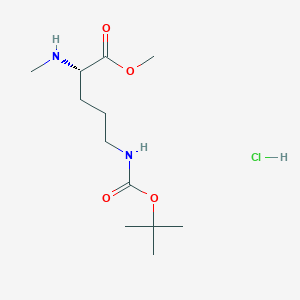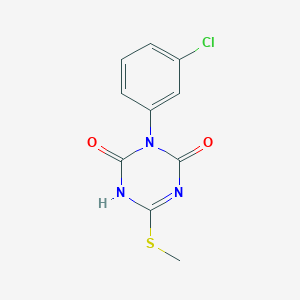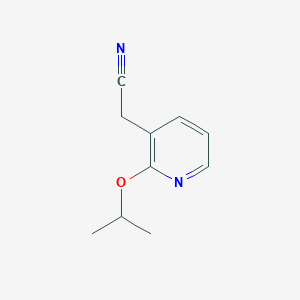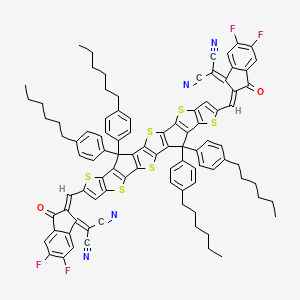
F8IC/Ixic-4F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F8IC/Ixic-4F is a fused-ring electron acceptor with a lower bandgap and higher electron mobility. This compound has gained significant attention in the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its unique properties, including high thermal stability and efficient charge transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include small molecule acceptors and amino group donors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the successful formation of the fused molecule.
Purification: The final product is purified using techniques such as column chromatography to obtain high-purity F8IC/Ixic-4F.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining strict quality control measures. The process includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Implementing automated systems for precise control of reaction conditions.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
F8IC/Ixic-4F undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
F8IC/Ixic-4F has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): The compound is used as an electron acceptor in OPVs, contributing to high power conversion efficiencies and improved device performance.
Organic Field-Effect Transistors (OFETs): This compound is utilized in OFETs due to its high electron mobility and thermal stability.
Photodetectors: The compound is employed in photodetectors for its ability to achieve high sensitivity and ultrafast response speeds.
Biochemical Detection: this compound is used in biochemical detection applications due to its unique electronic properties.
Wirkmechanismus
The mechanism by which F8IC/Ixic-4F exerts its effects involves:
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Molecular Targets: this compound interacts with specific molecular targets in OPVs and OFETs, enhancing device performance.
Pathways Involved: The pathways involved include electron transfer and charge separation, which are critical for the functioning of OPVs and OFETs.
Vergleich Mit ähnlichen Verbindungen
F8IC/Ixic-4F can be compared with other similar compounds, such as:
Uniqueness
This compound stands out due to its enhanced thermal stability and efficient charge transport, making it a preferred choice for high-performance OPVs and OFETs .
Eigenschaften
Molekularformel |
C94H76F4N4O2S6 |
|---|---|
Molekulargewicht |
1562.0 g/mol |
IUPAC-Name |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H76F4N4O2S6/c1-5-9-13-17-21-53-25-33-59(34-26-53)93(60-35-27-54(28-36-60)22-18-14-10-6-2)79-85-75(43-63(105-85)41-69-77(57(49-99)50-100)65-45-71(95)73(97)47-67(65)83(69)103)107-87(79)89-81(93)91-92(109-89)82-90(110-91)88-80(86-76(108-88)44-64(106-86)42-70-78(58(51-101)52-102)66-46-72(96)74(98)48-68(66)84(70)104)94(82,61-37-29-55(30-38-61)23-19-15-11-7-3)62-39-31-56(32-40-62)24-20-16-12-8-4/h25-48H,5-24H2,1-4H3/b69-41+,70-42+ |
InChI-Schlüssel |
BFLJLAVYRNEQEZ-NUXUHFSFSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC(=C(C=C9C8=C(C#N)C#N)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F)C1=CC=C(C=C1)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)C1=CC=C(C=C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

